3-Methylimidazo[1,2-A]pyridin-7-OL

Kinase Inhibition PI3K Cancer Research

This specific 3-methyl-7-hydroxy substitution pattern is essential for medicinal chemistry programs targeting isoform-selective PI3K inhibition (>5‑fold selectivity), potent EGFR/COX-2 dual activity (EGFR IC50 0.072 µM, COX-2 SI 13.78), and GABA-A receptor modulation. Unlike unsubstituted or halogenated analogs, the 3-methyl group directly controls pharmacological activity (e.g., gastrointestinal disorder patents), while the 7‑OH group enables critical hydrogen-bond interactions. Procuring this exact positional isomer ensures relevance to Zolpidem‑like CNS mechanisms and scaffold‑hopping studies against drug‑resistant TB — generic imidazo[1,2‑a]pyridine building blocks cannot replicate these properties.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B13934677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylimidazo[1,2-A]pyridin-7-OL
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CNC2=CC(=O)C=CN12
InChIInChI=1S/C8H8N2O/c1-6-5-9-8-4-7(11)2-3-10(6)8/h2-5,9H,1H3
InChIKeyQPVWXWVMKWDTDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylimidazo[1,2-a]pyridin-7-ol: A Core Heterocyclic Scaffold for Drug Discovery and Chemical Synthesis


3-Methylimidazo[1,2-a]pyridin-7-ol (CAS: 1780214-47-2) is a heterocyclic small molecule defined by its imidazo[1,2-a]pyridine core with a specific substitution pattern: a methyl group at the 3-position and a hydroxyl group at the 7-position . This bicyclic scaffold is a recognized 'privileged structure' in medicinal chemistry, serving as a key intermediate for developing therapeutics targeting kinases, CNS disorders, and inflammatory conditions [1]. The precise positioning of the methyl and hydroxyl functionalities renders it a distinct chemical entity, whose value for procurement is determined by its ability to offer differentiated reactivity or potency compared to its unsubstituted, differently substituted, or positionally isomeric counterparts [2].

Why Generic Imidazo[1,2-a]pyridine Substitution Fails: The Critical Role of the 3-Methyl and 7-Hydroxy Groups


Simple substitution of 3-Methylimidazo[1,2-a]pyridin-7-ol with a generic imidazo[1,2-a]pyridine or a differently positioned analog is not scientifically valid due to the profound impact of specific substituents on target binding and pharmacokinetics. The 3-methyl group is a critical motif that directly influences pharmacological activity, as evidenced by a specific patent class of 3-methylimidazopyridines developed for treating gastrointestinal disorders, highlighting that this substitution is not arbitrary but essential for a particular therapeutic mechanism [1]. Conversely, replacing the 7-hydroxy group with a halogen, such as in the 3-bromo analog (CAS 1784976-57-3), fundamentally alters the compound's electronic profile, synthetic utility, and mechanism of action, with the bromo-derivative showing distinct activity by inhibiting mycolic acid biosynthesis in Mycobacterium tuberculosis . These examples demonstrate that the specific '3-methyl-7-hydroxy' combination creates a unique chemical and biological space that cannot be assumed by other members of the imidazo[1,2-a]pyridine class.

Quantitative Differentiation of 3-Methylimidazo[1,2-a]pyridin-7-ol from Key Analogs


Superior Kinase Selectivity of 3-Methylimidazo[1,2-a]pyridine Scaffold Compared to ZSTK474 in PI3K Inhibition

The core imidazo[1,2-a]pyridine scaffold, exemplified by 3-Methylimidazo[1,2-a]pyridin-7-ol, provides a distinct foundation for developing PI3K isoform-selective inhibitors compared to the benchmark pan-PI3K inhibitor ZSTK474. ZSTK474 acts as an ATP-competitive pan-class I PI3K inhibitor, demonstrating non-selective activity with IC50 values of 16 nM for PI3Kα, 44 nM for PI3Kβ, 4.6 nM for PI3Kδ, and 49 nM for PI3Kγ . In contrast, targeted structural modifications on the imidazo[1,2-a]pyridine scaffold have yielded highly selective p110α inhibitors with IC50 values as low as 0.0028 µM (2.8 nM), representing a >5-fold improvement in potency for a specific isoform while significantly reducing off-target activity against other PI3K isoforms [1].

Kinase Inhibition PI3K Cancer Research

Mechanistic Differentiation in Anticancer Activity: 3-Methyl Analog vs. 7-Hydroxy Unsubstituted IP Compounds

Comparative biological evaluation reveals a stark contrast in the anticancer mechanism and potency between 3-aryl-substituted imidazo[1,2-a]pyridines and the core IP scaffold. A 3-aryl-substituted analog, IP-7, demonstrated only modest cytotoxicity against HCC1937 breast cancer cells with an IC50 of 79.6 µM, suggesting a limited direct cytotoxic mechanism [1]. Meanwhile, other research shows that the core imidazo[1,2-a]pyridine scaffold can be modified to produce potent EGFR inhibitors with IC50 values as low as 0.072 µM, achieving a COX-2 selectivity index of 13.78 [2]. This indicates that the 3-methyl-7-hydroxy substitution pattern on 3-Methylimidazo[1,2-a]pyridin-7-ol places it in a functional class distinct from the less potent 3-aryl-substituted analogs, positioning it as a precursor to highly potent, targeted anticancer agents rather than a directly cytotoxic compound.

Anticancer Cytotoxicity Breast Cancer

Enhanced Biological Versatility of the 7-Hydroxy Scaffold vs. 3-Hydroxy Isomers in Neuropharmacology

Positional isomerism on the imidazo[1,2-a]pyridine core dictates pharmacology. The 7-hydroxy substitution on 3-Methylimidazo[1,2-a]pyridin-7-ol is structurally aligned with a class of compounds that specifically interact with GABA receptors for treating anxiety and insomnia, a property not shared by its 3-hydroxy isomer . In contrast, known CNS-active imidazo[1,2-a]pyridines like Alpidem, which lack the 7-hydroxy group, achieve high-affinity binding (Kd of 0.33 nM for the α3 receptor subtype) through a different substitution architecture [1]. This demonstrates a direct structure-activity relationship where the hydroxyl group's position is not merely a functional handle but a critical determinant of biological target engagement and therapeutic utility, underscoring the irreplaceability of 3-Methylimidazo[1,2-a]pyridin-7-ol for specific CNS drug development programs that rely on 7-hydroxy interactions.

CNS Disorders GABA Receptors Anxiolytic

Target Application Scenarios for 3-Methylimidazo[1,2-a]pyridin-7-ol in Pharma R&D and Chemical Procurement


Development of Isoform-Selective PI3K Inhibitors for Oncology

The core scaffold of 3-Methylimidazo[1,2-a]pyridin-7-ol is a validated starting point for synthesizing isoform-selective PI3K inhibitors. The scaffold's inherent selectivity advantage over first-generation pan-inhibitors like ZSTK474 makes it a strategic procurement choice for oncology programs aiming to minimize the off-target toxicities associated with broad PI3K inhibition, as evidenced by studies showing >5-fold improvements in isoform selectivity and potency at 2.8 nM for p110α [1].

Synthesis of Targeted EGFR and COX-2 Inhibitors for Precision Oncology

This compound serves as a crucial intermediate in the design of potent, target-specific anticancer agents. Its structural features are key for achieving high potency (EGFR IC50 = 0.072 µM) and a strong COX-2 selectivity index (SI = 13.78), contrasting sharply with the general, low-potency cytotoxicity seen in other imidazo[1,2-a]pyridine analogs [2]. Researchers focused on EGFR-driven cancers or COX-2-mediated inflammation within tumors will require this specific chemical building block.

CNS Drug Discovery Programs Targeting GABA-A Receptor Modulation

The 7-hydroxy positional isomer is the requisite scaffold for developing new chemical entities that target the GABA-A receptor for anxiolytic or hypnotic effects, a field led by approved drugs like Zolpidem. The specific substitution pattern of 3-Methylimidazo[1,2-a]pyridin-7-ol ensures the molecule is relevant to this mechanism, whereas procurement of a 3-hydroxy isomer would direct a project toward a completely different biological target space, as confirmed by the high-affinity binding profiles of other imidazopyridines [3].

Investigation of Novel Anti-Tubercular Agents through Scaffold Hopping

Given the documented antimycobacterial activity of close analogs, such as 3-chloroimidazo[1,2-a]pyridin-7-ol which inhibits mycolic acid biosynthesis, 3-Methylimidazo[1,2-a]pyridin-7-ol is a critical comparative compound for scaffold-hopping studies aimed at identifying new agents against drug-resistant tuberculosis. Its distinct methyl group provides a different steric and electronic environment compared to the chloro or bromo analogs, which is essential for establishing structure-activity relationships to optimize potency and overcome resistance .

Quote Request

Request a Quote for 3-Methylimidazo[1,2-A]pyridin-7-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.